molecular formula C60H66FeN2P2 B3287794 Mandyphos SL-M009-2 CAS No. 847997-73-3

Mandyphos SL-M009-2

Cat. No.: B3287794
CAS No.: 847997-73-3
M. Wt: 933 g/mol
InChI Key: YUERARBCLXUXCP-RELFUISISA-N
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Description

Mandyphos SL-M009-2 is a chiral ferrocenyl-based diphosphine ligand. It is known for its application in asymmetric catalysis, particularly in the synthesis of complex organic molecules. The compound has the molecular formula C60H66FeN2P2 and a molecular weight of 932.97 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mandyphos SL-M009-2 involves the reaction of (S)-α-(dimethylamino)benzyl chloride with 2,2′-bis(di(3,5-xylyl)phosphino)ferrocene under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

Mandyphos SL-M009-2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mandyphos SL-M009-2 has a wide range of applications in scientific research:

Mechanism of Action

Mandyphos SL-M009-2 exerts its effects through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, facilitating asymmetric transformations. The molecular targets include various metal ions such as rhodium and palladium. The pathways involved typically include coordination and activation of substrates, leading to enantioselective reactions .

Comparison with Similar Compounds

Properties

InChI

InChI=1S/2C30H33NP.Fe/c2*1-21-15-22(2)18-26(17-21)32(27-19-23(3)16-24(4)20-27)29-14-10-13-28(29)30(31(5)6)25-11-8-7-9-12-25;/h2*7-20,30H,1-6H3;/t2*30-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUERARBCLXUXCP-RELFUISISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H66FeN2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mandyphos SL-M009-2
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Reactant of Route 6
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